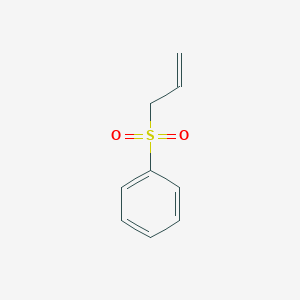

Allyl phenyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221230. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Allyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPIULIVYSQNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066025 | |

| Record name | (Allylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16212-05-8 | |

| Record name | (2-Propen-1-ylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16212-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-propen-1-ylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Allylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (allylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl phenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37KT5U3YH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl phenyl sulfone CAS number 16212-05-8 properties

An In-depth Technical Guide to Allyl Phenyl Sulfone (CAS 16212-05-8)

Introduction

This compound, identified by the CAS number 16212-05-8, is a versatile organic compound featuring an allyl group and a phenyl group attached to a sulfone functional group.[1] It typically appears as a colorless to pale yellow liquid.[1] This molecule serves as a significant building block in organic synthesis, primarily due to the reactivity conferred by the allyl group and the stability of the sulfone moiety.[1] Its utility extends to the synthesis of complex molecules, including intermediates for pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental to its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 16212-05-8 | [2] |

| Molecular Formula | C₉H₁₀O₂S | [2][3] |

| Molecular Weight | 182.24 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 110-113 °C at 0.5 mmHg | [2][3][5] |

| Density | 1.189 g/mL at 25 °C | [2][3][5] |

| Refractive Index (n20/D) | 1.548 | [2][3][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [1][5] |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Information | Reference |

| ¹H NMR | Proton NMR data is available for structural elucidation. | [6] |

| FTIR | The infrared spectrum provides information on functional groups present in the molecule. | [7] |

| Raman | Raman spectroscopy offers complementary vibrational information to FTIR. | [8] |

| Mass Spec | Mass spectrometry data confirms the molecular weight and fragmentation pattern. | [8] |

| ¹³C NMR | Carbon-13 NMR data is available for detailed structural analysis. | [6] |

Synthesis Protocols

This compound can be synthesized through various methods. The most straightforward approach involves the reaction of an allyl halide with a benzenesulfinate salt.[5] Another common method is the dehydrative sulfination of allylic alcohols.[9][10]

Experimental Protocol 1: Synthesis from Allyl Bromide and Sodium Benzenesulfinate

This method is noted as a straightforward procedure that avoids the use of strong-smelling thiols.[5]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium benzenesulfinate in a suitable solvent such as ethanol.

-

Addition of Reactant: Add allyl bromide to the solution. The typical molar ratio is near equimolar, though slight excesses of either reactant may be used to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate) to remove inorganic salts.

-

Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated. The crude product is then purified, usually by vacuum distillation, to yield pure this compound.

Experimental Protocol 2: Reductive Desulfonylation of Allylic 1,2-hydroxy Phenyl Sulfones

This procedure details the preparation of the precursor hydroxy sulfones, which can be valuable intermediates.

Methodology:

-

Deprotonation: Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to make a 0.2 M solution. Cool the solution to -78 °C under a nitrogen atmosphere.[11]

-

Anion Formation: Add n-butyllithium (n-BuLi, 1.2 equivalents) dropwise. The resulting yellow/orange solution is stirred for 45 minutes at -78 °C to form the α-sulfonyl carbanion.[11]

-

Aldehyde Addition: Add the desired aldehyde (1.5 equivalents) to the solution.[11]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 8 hours or until TLC indicates the consumption of the starting material.[11]

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like methyl tert-butyl ether (MTBE).[11]

-

Purification: Combine the organic extracts, dry with anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the crude allylic hydroxy sulfone, which can be further purified by flash chromatography.[11]

Reactivity and Chemical Profile

This compound is a valuable synthetic intermediate due to its dual reactivity. The allyl group can participate in a wide range of reactions, while the sulfone group can activate adjacent positions.

-

Ambident Nucleophile: When deprotonated with a strong base like n-BuLi, this compound forms a resonance-stabilized carbanion. This metalated derivative can act as an ambident nucleophile, reacting either at the α-carbon (adjacent to the sulfone) or the γ-carbon of the allyl system. This makes it equivalent to a 1,1-allylic dianion or a 1,1-allylic dipole.[5]

-

Michael Acceptor Precursor: The allyl group can be isomerized to a vinyl group under certain catalytic conditions, converting the molecule into phenyl vinyl sulfone.[5] Phenyl vinyl sulfone is a potent Michael acceptor, widely used in conjugate addition reactions.[12]

-

Cycloadditions: The double bond of the allyl group can participate in cycloaddition reactions.

-

Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions, which is useful in multi-step syntheses where the sulfone is used as an activating or directing group.[11]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals.

-

Synthetic Intermediate: It is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its ability to act as a versatile nucleophile allows for the construction of carbon-carbon bonds, a fundamental process in building molecular scaffolds.[5]

-

Access to Complex Scaffolds: Phenyl sulfones, in general, are used in novel synthetic methodologies to create highly functionalized di- and trisubstituted cyclohexenes.[13][14] These carbocyclic structures are considered ideal scaffolds for polar substituents in biologically active molecules.[13]

-

Bioisostere for Drug Design: The sulfone group is a well-established functional group in medicinal chemistry, often used as a bioisostere for other groups to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity.

-

Precursor to Bioactive Motifs: While this compound itself may not be the final active pharmaceutical ingredient (API), it is a precursor to the vinyl sulfone motif. Vinyl sulfones are recognized as privileged structures in drug discovery, appearing in numerous drug candidates with applications as chemotherapeutics and neuroprotective agents.[12]

Safety Information

Appropriate safety precautions must be taken when handling this compound.

| Hazard Type | Description | Precautionary Statements |

| Hazard Statements | H315: Causes skin irritation. | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 |

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Hazard Class | Eye Irritant 2, Skin Irritant 2, STOT SE 3 | Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. |

| Target Organs | Respiratory system | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Storage Class | 10: Combustible liquids | Store in a well-ventilated place. Keep container tightly closed. |

Data sourced from Sigma-Aldrich safety information.[2]

Conclusion

This compound (CAS 16212-05-8) is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity as a nucleophilic building block, make it an important intermediate for constructing complex molecular architectures. Its role as a precursor to valuable carbocyclic scaffolds and bioactive motifs like vinyl sulfones underscores its potential in the drug discovery pipeline. Proper handling in accordance with its safety profile is essential for its effective and safe utilization in research and development.

References

- 1. CAS 16212-05-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 98 16212-05-8 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Allylphenyl sulfone (CAS 16212-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 16212-05-8 [chemicalbook.com]

- 6. This compound(16212-05-8) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Allyl Phenyl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl sulfone (CAS No. 16212-05-8) is a versatile organic compound featuring a sulfonyl group flanked by an allyl and a phenyl group. This dual functionality imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a detailed overview of the core physical properties of this compound, standardized experimental protocols for their determination, and a representative synthetic workflow. The information is presented to support and inform research and development activities involving this compound.

Chemical Identity

This compound is systematically named (2-Propen-1-ylsulfonyl)benzene. Its structure combines the reactivity of an allyl group, which can undergo a variety of addition and substitution reactions, with the stability and electronic properties of the phenylsulfonyl moiety.

| Identifier | Value |

| CAS Number | 16212-05-8 |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol [1][2] |

| Synonyms | (2-Propen-1-ylsulfonyl)benzene, Phenyl allyl sulfone, (Allylsulfonyl)benzene[3][4] |

| InChI Key | KYPIULIVYSQNNT-UHFFFAOYSA-N[1][3] |

| SMILES | C=CCS(=O)(=O)c1ccccc1[1] |

Physical and Chemical Properties

This compound is typically a colorless to pale yellow or orange-green clear liquid at room temperature.[3][4] It possesses a distinctive odor. The presence of the polar sulfone group influences its solubility and reactivity.

Table 2: Summary of Physical Properties

| Property | Value | Source |

| Appearance | Colorless to Orange to Green clear liquid | [3][4] |

| Boiling Point | 110-113 °C at 0.5 mmHg[1][4] | |

| 324.7 ± 25.0 °C at 760 mmHg | [5] | |

| Density | 1.189 g/mL at 25 °C[1][4] | |

| 1.1 ± 0.1 g/cm³ | [5] | |

| Refractive Index (n20/D) | 1.548[1][4] | |

| 1.5455-1.5495 @ 20°C | [6] | |

| Solubility | Insoluble in water; Soluble in most organic solvents like ethanol and ether.[3][4] | |

| Flash Point | 113 °C (235.4 °F) - closed cup[1][2] | |

| 182.2 ± 15.8 °C | [5] | |

| Purity | >95.0% (GC) to 98% | [1][2][3] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Micro Method using Thiele Tube)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this is observed when a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid, and the liquid re-enters the capillary upon cooling.

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The sample tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The Thiele tube is heated gently and evenly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

Measurement of Density

Principle: Density is the mass per unit volume of a substance. For a liquid, it can be determined by measuring the mass of a known volume.

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[8][9]

-

A specific volume of the liquid sample (e.g., 5 or 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is re-weighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[8][9]

-

The density is calculated by dividing the mass of the liquid by its volume.[10] The measurement should be repeated to ensure accuracy.[8]

Measurement of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Procedure (using an Abbe Refractometer):

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is turned on.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the light and dark fields into view.

-

The dispersion correction wheel is adjusted to eliminate any color fringes and to obtain a sharp, single boundary line.

-

The boundary line is centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded.[5][11]

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is determined by observing whether a homogeneous solution is formed when the two are mixed.

Procedure:

-

Approximately 0.1 g of the solid or 0.2 mL of the liquid sample is placed in a small test tube.

-

About 3 mL of the solvent (e.g., water, ethanol, ether) is added in small portions.

-

The test tube is shaken vigorously after each addition.

-

The substance is classified as soluble if it forms a homogeneous solution. It is classified as insoluble if a separate phase remains.[1][3]

Spectroscopic Analysis Protocols

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Procedure for ¹H NMR:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is "shimmed" to improve its homogeneity.

-

A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

-

The FID is Fourier transformed to produce the NMR spectrum.

-

The spectrum is phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The absorption pattern is unique to the functional groups present in the molecule.

Procedure for a Liquid Sample (using ATR-FTIR):

-

A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.

-

A small drop of the liquid sample is placed onto the ATR crystal.

-

The sample spectrum is recorded. The instrument automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[2][13]

Principle: GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.

Procedure:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[14]

-

A small volume of the solution (typically 1 µL) is injected into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column located in an oven. The oven temperature is programmed to increase over time, separating compounds based on their boiling points and interactions with the column's stationary phase.[6]

-

As each component elutes from the column, it enters the mass spectrometer.

-

In the MS, the molecules are ionized (e.g., by electron impact), causing them to fragment.[6]

-

The ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated for each component. The resulting fragmentation pattern can be used to identify the compound.

Synthetic Workflow

Allyl phenyl sulfones can be synthesized through various methods. One common approach involves the reaction of an allylic alcohol with a sulfinate salt, often promoted by a catalyst.

Caption: A generalized workflow for the synthesis of this compound.

This diagram illustrates a palladium-catalyzed reaction for the synthesis of allyl phenyl sulfones from allylic alcohols.[15] The process involves combining the reactants and catalyst in a suitable solvent, followed by standard workup and purification procedures to isolate the final product.

Conclusion

This compound is a chemical intermediate with a well-defined set of physical properties that are crucial for its application in research and development. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate determination of these properties. The provided synthetic workflow offers insight into its preparation. This technical guide serves as a valuable resource for professionals working with this compound, facilitating its effective use in the synthesis of more complex molecules.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. memphis.edu [memphis.edu]

- 5. davjalandhar.com [davjalandhar.com]

- 6. cires1.colorado.edu [cires1.colorado.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acs.org [acs.org]

- 10. homesciencetools.com [homesciencetools.com]

- 11. youtube.com [youtube.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. jascoinc.com [jascoinc.com]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

allyl phenyl sulfone molecular weight and formula

An In-depth Technical Guide to Allyl Phenyl Sulfone

Abstract

This compound (CAS 16212-05-8) is a versatile organic compound featuring a sulfone functional group attached to both an allyl and a phenyl group.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its applications in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the utility of sulfone-containing compounds.

Molecular and Physicochemical Properties

This compound, also known as (2-Propen-1-ylsulfonyl)benzene, is a colorless to pale yellow liquid at room temperature.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] The presence of the polar sulfone group and the reactive allyl group makes it a useful intermediate in various chemical transformations.[1]

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂S | [1][2][3] |

| Molecular Weight | 182.24 g/mol | [2][3][4] |

| CAS Number | 16212-05-8 | [1][2][4] |

| Canonical SMILES | C=CCS(=O)(=O)c1ccccc1 | |

| InChI Key | KYPIULIVYSQNNT-UHFFFAOYSA-N | [1] |

Physicochemical Data

Key physical and chemical properties are detailed in the following table.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.189 g/mL at 25 °C | |

| Boiling Point | 110-113 °C at 0.5 mmHg | |

| Refractive Index | n20/D 1.548 | |

| Flash Point | 182.2 ± 15.8 °C | [3] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of allyl phenyl sulfones can be achieved through various methods, often involving the formation of a carbon-sulfur bond. Key strategies include the dehydrative sulfination of allylic alcohols and multicomponent reactions.

Dehydrative Sulfination of Allylic Alcohols

A prominent method for synthesizing allylic sulfones involves the reaction of allylic alcohols with sulfinates. This approach is valued for being environmentally friendly, as water is the only byproduct.[5]

Experimental Protocol: The formation of allyl phenyl sulfones from allylic alcohols can be promoted by a combination of Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and triethylborane (Et₃B).[5] This mixture facilitates the in situ activation of the alcohol group, leading to excellent yields.[5] An alternative protocol uses a combination of triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) to promote a dehydroxylative sulfonylation of allylic alcohols with various sulfinates, which proceeds with short reaction times.[5]

Below is a generalized workflow for the synthesis of allylic sulfones from allylic alcohols.

Metal-Free Multicomponent Synthesis

A one-pot, three-component reaction provides a practical route to synthesize allylic sulfone derivatives without the need for a metal catalyst.[6] This method utilizes readily available starting materials.[6]

Experimental Protocol: In a typical procedure, a quinoline or ketone derivative (0.5 mmol), sodium benzenesulfinate (0.5 mmol), paraformaldehyde (2 mmol), and hydrochloric acid (1 mmol) are combined in dimethylformamide (DMF, 2 mL) within a pressure vessel.[6] The mixture is heated, and upon completion, the reaction yields the corresponding allylic sulfone. This protocol is noted for its broad substrate scope and tolerance for diverse functional groups.[6]

References

- 1. CAS 16212-05-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. This compound | CAS#:16212-05-8 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Solubility of Allyl Phenyl Sulfone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl phenyl sulfone in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the molecule's structural features and the well-established principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to ascertain precise quantitative data for their specific applications.

Core Concepts: Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses a distinct molecular structure that influences its solubility:

-

A Phenyl Group: This bulky, nonpolar aromatic ring contributes to the molecule's lipophilic (fat-loving) character, favoring solubility in nonpolar solvents.

-

An Allyl Group: This nonpolar hydrocarbon chain further enhances the nonpolar nature of the molecule.

-

A Sulfone Group (SO₂): The sulfone group is highly polar due to the large electronegativity difference between sulfur and oxygen atoms. This group is capable of forming strong dipole-dipole interactions.

The interplay between the nonpolar phenyl and allyl components and the polar sulfone group dictates the overall solubility profile of this compound. It is anticipated to exhibit a degree of solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity or those that can effectively interact with both the polar and nonpolar regions of the molecule.

Qualitative Solubility Profile of this compound

The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents. These predictions are based on the structural analysis and the "like dissolves like" principle. For some aryl sulfones, the solubility has been observed to follow the general trend of: N,N-dimethylformamide > acetone > acetonitrile > ethyl acetate > methanol > ethanol > n-propanol > n-butanol > isopropanol.[1] While this specific data is for 1-methyl-4-(methylsulfonyl)benzene, it can serve as a useful reference point.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is suitable for interacting with the polar sulfone group, while its organic character can solvate the phenyl and allyl groups. |

| Acetonitrile | Soluble | Similar to acetone, acetonitrile can effectively solvate both the polar and nonpolar portions of the molecule. | |

| Dimethylformamide (DMF) | Highly Soluble | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds and is likely to effectively solvate the polar sulfone group. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is another highly polar aprotic solvent that is expected to be an excellent solvent for this compound. | |

| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group of methanol can interact with the sulfone group, but its high polarity may be less effective at solvating the nonpolar phenyl and allyl groups. |

| Ethanol | Soluble | Ethanol is less polar than methanol, providing a better balance for solvating both the polar sulfone group and the nonpolar regions of the molecule.[2] | |

| Nonpolar Aprotic | Toluene | Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the phenyl ring of the solute, in addition to van der Waals forces, likely leading to good solubility. |

| Dichloromethane (DCM) | Soluble | DCM has a moderate polarity that should be effective in dissolving this compound. | |

| Diethyl Ether | Soluble | Diethyl ether's slight polarity and organic nature make it a suitable solvent for compounds with both polar and nonpolar characteristics.[2] | |

| Hexane | Sparingly Soluble | The large nonpolar phenyl and allyl groups will have favorable interactions with hexane, but the highly polar sulfone group will significantly limit overall solubility. | |

| Ester | Ethyl Acetate | Soluble | Ethyl acetate possesses intermediate polarity and is a good solvent for a wide range of organic compounds, making it likely to be a good solvent for this compound. |

| Aqueous | Water | Insoluble | The large nonpolar phenyl and allyl groups dominate the molecule's character, making it immiscible with the highly polar water.[2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid compound like this compound in a given solvent. This method is adapted from the widely used shake-flask technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or water bath

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a separate liquid phase of this compound remains at equilibrium.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure thorough mixing and attainment of equilibrium.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow for phase separation.

-

Carefully withdraw a sample from the solvent-rich (upper or lower, depending on density) layer using a syringe. Avoid disturbing the interface or carrying over any of the undissolved this compound phase.

-

Filter the collected sample through a chemically inert syringe filter into a clean, pre-weighed vial. This step is crucial to remove any micro-droplets of the undissolved solute.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute a known mass or volume of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC or GC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Conclusion

References

Allyl Phenyl Sulfone: A Technical Guide to its Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl sulfone (CAS No: 16212-05-8) is a versatile organic compound utilized in organic synthesis as an intermediate for various pharmaceuticals and agrochemicals. Its reactivity, attributed to the allyl group, makes it a valuable synthon. However, this reactivity also necessitates a thorough understanding of its safety profile and potential hazards. This technical guide provides a comprehensive overview of the available safety data for this compound, including its physicochemical properties, toxicological profile, and associated hazards. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, this guide outlines a general workflow for chemical hazard assessment and discusses potential metabolic pathways for sulfone-containing compounds, providing a broader context for risk evaluation in a research and drug development setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. This compound is a colorless to light yellow liquid with limited solubility in water but soluble in organic solvents like ethanol and ether. Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H10O2S | [1][2] |

| Molecular Weight | 182.24 g/mol | [1][3] |

| CAS Number | 16212-05-8 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 324.7 ± 25.0 °C at 760 mmHg110-113 °C at 0.5 mmHg | [1][3][4] |

| Density | 1.1 ± 0.1 g/cm³1.189 g/mL at 25 °C | [1][3][4] |

| Flash Point | 182.2 ± 15.8 °C>230 °F (>110 °C)113 °C (closed cup) | [1][3][4][5] |

| Refractive Index | 1.530n20/D 1.548 | [1][3][4] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| LogP | 1.40 | [1] |

| Water Solubility | Insoluble | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][3][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3][6] |

The signal word for this compound is "Warning".[2][3]

Toxicological Data

The available toxicological data for this compound is limited. A lethal dose (LD50) has been determined in mice via the intravenous route.

Table 3: Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference(s) |

| LD50 | Intravenous | Mouse | 320 mg/kg | Details of toxic effects not reported other than lethal dose value | [1] |

No information is available regarding acute toxicity for oral or dermal routes of exposure.[2] Furthermore, there is no data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available in the cited literature. However, standardized guidelines for assessing skin and eye irritation, as well as acute toxicity, are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). It is presumed that the classification of this compound is based on studies following such recognized protocols.

For instance, a typical acute dermal irritation study (e.g., OECD Guideline 404) would involve the application of the substance to the shaved skin of laboratory animals (usually rabbits) and observing for signs of erythema and edema over a set period. Similarly, an acute eye irritation study (e.g., OECD Guideline 405) involves instilling the substance into the eye of an animal and grading the ocular lesions.

Signaling Pathways and Logical Relationships

Generalized Metabolic Pathway for Xenobiotics

While specific metabolic pathways for this compound have not been detailed in the available literature, a general understanding of xenobiotic metabolism can provide insights into its potential biotransformation. Sulfone groups are generally stable; however, the allyl and phenyl moieties can be subject to metabolic reactions. The following diagram illustrates a generalized pathway for the metabolism of foreign compounds in the body.

Caption: Generalized two-phase metabolism of xenobiotics.

Workflow for Chemical Hazard and Risk Assessment

For professionals in research and drug development, a structured approach to evaluating the safety of a chemical like this compound is crucial. The following diagram outlines a typical workflow for hazard identification and risk assessment.

Caption: A stepwise workflow for chemical hazard and risk assessment.

Safe Handling and First Aid

Given the identified hazards, appropriate precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] In case of insufficient ventilation, wear suitable respiratory equipment.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[6]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[2][6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

-

Fire and Explosion Hazards

This compound is a combustible liquid.[3]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[2][6]

-

Firefighting: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

This compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Conclusion

This compound is a valuable chemical intermediate with defined hazards, primarily as a skin, eye, and respiratory irritant. The available data, while not exhaustive, provides a solid foundation for its safe use in a laboratory and research setting. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate the risks associated with its handling. For drug development professionals, understanding the potential for metabolic transformation and following a structured risk assessment process are critical for ensuring the safety of new chemical entities derived from or containing the this compound scaffold. Further research into the detailed toxicological profile and metabolic fate of this compound would be beneficial for a more comprehensive risk characterization.

References

- 1. Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of Allyl Phenyl Sulfone: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for allyl phenyl sulfone, a compound of interest in organic synthesis. Herein, we present a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, coupled with detailed experimental protocols.

This compound is a versatile organic compound featuring a phenyl ring and an allyl group attached to a sulfonyl moiety. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. Spectroscopic techniques such as NMR and IR are indispensable for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the allyl group.[1] The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-ortho (Phenyl) | ~7.88 | Multiplet | - |

| H-para (Phenyl) | ~7.65 | Multiplet | - |

| H-meta (Phenyl) | ~7.56 | Multiplet | - |

| -CH= | ~5.78 | Multiplet | - |

| =CH₂ (trans) | ~5.32 | Doublet of doublets | J_trans ≈ 17.0, J_gem ≈ 1.5 |

| =CH₂ (cis) | ~5.16 | Doublet of doublets | J_cis ≈ 10.0, J_gem ≈ 1.5 |

| -CH₂- | ~3.84 | Doublet | J ≈ 7.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The multiplicity of the aromatic protons is often complex due to second-order effects.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons.[2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-ipso (Phenyl) | ~138.2 |

| C-para (Phenyl) | ~133.8 |

| C-meta (Phenyl) | ~129.0 |

| C-ortho (Phenyl) | ~128.4 |

| -CH= | ~124.7 |

| =CH₂ | ~124.6 |

| -CH₂- | ~60.8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group, as well as vibrations from the aromatic ring and the allyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 - 3010 | Medium | =C-H stretch (aromatic and vinyl) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1585, 1475, 1445 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1320 - 1300 | Strong | Asymmetric SO₂ stretch |

| ~1160 - 1120 | Strong | Symmetric SO₂ stretch |

| ~980, ~920 | Strong | =C-H bend (out-of-plane) |

| ~750, ~690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental procedures are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to obtain a representative spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (for ¹H NMR) or the solvent signal (for ¹³C NMR).

-

FT-IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Allyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl sulfone is a versatile and pivotal organic compound, widely utilized as a synthetic intermediate in a multitude of chemical transformations. Its importance is particularly pronounced in the Julia-Kocienski olefination reaction for the stereoselective synthesis of alkenes, a critical functional group in many biologically active molecules and natural products. Furthermore, the allyl sulfone moiety itself is a pharmacophore in various bioactive compounds, exhibiting properties such as anticancer and antibacterial activities.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct and effective methods. The choice of a particular route often depends on the availability of starting materials, desired purity, scalability, and tolerance to various functional groups. The most prominent methods include:

-

Alkylation of Sodium Benzenesulfinate: A direct and straightforward approach involving the reaction of sodium benzenesulfinate with an allyl halide.

-

Oxidation of Allyl Phenyl Sulfide: A common method where the corresponding sulfide is oxidized to the sulfone using various oxidizing agents.

-

Dehydrative Sulfonylation of Allylic Alcohols: An increasingly popular method that utilizes allylic alcohols and a sulfinating agent, often under mild and environmentally friendly conditions.[2]

-

Hydrosulfonylation of Dienes and Allenes: An atom-economical approach that involves the direct addition of a sulfinic acid across a double or cumulative double bond.[3][4][5][6]

-

Reaction of Benzenesulfonyl Chloride with an Allyl Organometallic Reagent: A classic method employing a Grignard reagent.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the key synthetic methods described in this guide, allowing for easy comparison of their efficiencies and reaction conditions.

Table 1: Alkylation of Sodium Benzenesulfinate

| Allyl Source | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl Bromide | Not specified/Ethanol | Reflux | 3 | High (not specified) | BenchChem |

Table 2: Oxidation of Allyl Phenyl Sulfide

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 30% H₂O₂ | Acetic Acid | 60-70 | 4 | 90-98 | BenchChem |

| 30% H₂O₂ | Sodium Tungstate, Phenylphosphonic Acid, [CH₃(n-C₈H₁₇)₃N]HSO₄ | 25 | 2 | High (not specified) | [7] |

Table 3: Dehydrative Sulfonylation of Allylic Alcohols

| Activating System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ph₃P / ICH₂CH₂I | DMF | Not specified | 15 | Moderate to High | [8][9] |

| Pd(OAc)₂ / PPh₃ / Et₃B | Not specified | Not specified | Not specified | Excellent | [2] |

Table 4: Hydrosulfonylation of Dienes/Allenes

| Substrate | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Diene | None (catalyst-free) | DCM | 25 | 8 | up to 94 | [3][4][6] |

| Allene | TFA | H₂O | 25 | 4 | up to 90 | [10] |

| Allene | Pd(dba)₂ / dppf | Toluene | 80 | 12 | up to 99 | [5] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of this compound via Alkylation of Sodium Benzenesulfinate

-

Materials: Sodium benzenesulfinate, allyl bromide, ethanol.

-

Procedure:

-

Dissolve sodium benzenesulfinate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add allyl bromide (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts (sodium bromide).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

-

Protocol 2: Synthesis of this compound via Oxidation of Allyl Phenyl Sulfide

-

Materials: Allyl phenyl sulfide, 30% hydrogen peroxide, glacial acetic acid.

-

Procedure:

-

Dissolve allyl phenyl sulfide (1.0 equivalent) in glacial acetic acid (approximately 5 mL per gram of sulfide) in a round-bottom flask.

-

Slowly add 30% hydrogen peroxide (2.5 - 3.0 equivalents) to the solution at a rate that maintains the reaction temperature below 50°C. An ice bath may be necessary for cooling.

-

After the addition is complete, heat the mixture to 60-70°C and stir for 4 hours.

-

Monitor the reaction for the disappearance of the sulfide and sulfoxide intermediates by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[11]

-

Protocol 3: Synthesis of this compound via Dehydroxylative Sulfonylation of Allyl Alcohol

-

Materials: Allyl alcohol, sodium benzenesulfinate, triphenylphosphine (Ph₃P), 1,2-diiodoethane (ICH₂CH₂I), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of allyl alcohol (1.0 equivalent) and sodium benzenesulfinate (1.2 equivalents) in DMF, add triphenylphosphine (1.5 equivalents) and 1,2-diiodoethane (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired this compound.[8][9]

-

Protocol 4: Catalyst-Free Hydrosulfonylation of a 1,3-Diene

-

Materials: 1,3-diene (e.g., 1-phenyl-1,3-butadiene), benzenesulfinic acid, dichloromethane (DCM).

-

Procedure:

-

Add the 1,3-diene (2.0 equivalents) and benzenesulfinic acid (1.0 equivalent) to a round-bottom flask.

-

Add dichloromethane as the solvent.

-

Stir the mixture at room temperature (25 °C) for 8 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the this compound.[3][4][6]

-

Mandatory Visualizations

Reaction Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and the mechanism of the Julia-Kocienski olefination.

Conclusion

This technical guide has detailed the most pertinent and effective methods for the synthesis of this compound, a compound of significant interest to the chemical and pharmaceutical research communities. By providing a direct comparison of quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document aims to serve as a valuable resource for scientists engaged in organic synthesis and drug development. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, cost, and the chemical environment of the target molecule.

References

- 1. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 3. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. sioc.ac.cn [sioc.ac.cn]

- 9. Dehydroxylative Sulfonylation of Alcohols [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benchchem.com [benchchem.com]

The Allyl Group in Allyl Phenyl Sulfone: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl sulfone is a versatile and highly valuable reagent in modern organic synthesis, prized for the unique reactivity of its allyl group. The electron-withdrawing nature of the phenylsulfonyl group activates the allylic protons and the double bond, rendering the molecule susceptible to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the allyl group in this compound, with a focus on its application in the synthesis of complex molecules and intermediates relevant to drug discovery and development. This document details key reactions, including alkylation, Michael additions, cycloadditions, and rearrangements, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction

The phenylsulfonyl moiety in this compound plays a pivotal role in dictating the reactivity of the allyl group. It enhances the acidity of the α-protons, facilitating their removal by a base to generate a stabilized carbanion. This carbanion serves as a potent nucleophile in various carbon-carbon bond-forming reactions. Furthermore, the sulfonyl group can act as a leaving group in subsequent transformations, adding to the synthetic versatility of this reagent. Its ability to participate in a diverse range of reactions makes this compound a cornerstone in the strategic construction of intricate molecular architectures, particularly in the pharmaceutical industry where the development of efficient and selective synthetic methodologies is paramount.

Synthesis of this compound

The most straightforward and common method for the preparation of this compound involves the reaction of an allyl halide, typically allyl bromide, with a benzenesulfinate salt, such as sodium benzenesulfinate. This reaction proceeds via a simple SN2 mechanism.

Experimental Protocol: Synthesis of this compound

-

To a solution of sodium benzenesulfinate (1.0 eq) in a suitable solvent such as ethanol or DMF, is added allyl bromide (1.1 eq).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product.

-

Purification by flash column chromatography on silica gel yields pure this compound.

Key Reactions of the Allyl Group

Deprotonation and Alkylation

The protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) are acidic and can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to form a resonance-stabilized allylic carbanion. This carbanion is a soft nucleophile and typically undergoes α-alkylation when treated with electrophiles like alkyl halides.

Logical Relationship: Deprotonation and Alkylation

Caption: Deprotonation followed by alkylation of this compound.

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CH₃I | n-BuLi | THF | -78 to rt | 2 | 85 | [1] |

| C₂H₅Br | n-BuLi | THF | -78 to rt | 3 | 82 | [1] |

| C₆H₅CH₂Br | n-BuLi | THF | -78 to rt | 2.5 | 90 | [1] |

Michael Addition (Conjugate Addition)

The stabilized carbanion of this compound can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate addition fashion. The stereoselectivity of this reaction can often be controlled by the reaction conditions, such as temperature and the presence of additives like HMPA.[2]

Experimental Workflow: Michael Addition

Caption: General workflow for the Michael addition reaction.

| Michael Acceptor | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Ethyl crotonate | n-BuLi | THF | -78 | up to 90% (anti) | 75 | [2] |

| Methyl cinnamate | n-BuLi | THF | rt | (syn) | 80 | [2] |

| Cyclopentenone | n-BuLi | THF/HMPA | -78 | >95% (1,4-adduct) | 88 | [1] |

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions, although its reactivity is influenced by the electron-withdrawing sulfonyl group. While it is generally an electron-deficient alkene, its utility in Diels-Alder and [3+2] cycloadditions has been demonstrated, often requiring specific reaction conditions or derivatization.

Vinyl sulfones, isomers of allyl sulfones, are potent dienophiles in Diels-Alder reactions. This compound can isomerize to the more reactive vinyl sulfone under basic conditions, which then undergoes cycloaddition.

Signaling Pathway: Diels-Alder Reaction

Caption: Isomerization followed by Diels-Alder cycloaddition.

| Diene | Conditions | Product | Yield (%) | Reference |

| Cyclopentadiene | N-methylmorpholine, heat | Bicyclic sulfone adduct | Good | [3] |

| Furan | Heat | Oxabicyclic sulfone adduct | Moderate | [3] |

This compound and its derivatives can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides to form five-membered heterocyclic rings.[4]

| 1,3-Dipole | Solvent | Product | Yield (%) | Reference |

| Benzonitrile oxide | Toluene | 3-Phenyl-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole | 78 | [4] |

| C-Phenyl-N-methylnitrone | Toluene | 2-Methyl-3-phenyl-5-((phenylsulfonyl)methyl)isoxazolidine | 70 | [5] |

Rearrangement Reactions

The Ramberg-Bäcklund reaction is a classic transformation of α-halo sulfones into alkenes with the extrusion of sulfur dioxide.[6] While this reaction does not directly involve the allyl group of this compound, α-halogenated derivatives of this compound can undergo this rearrangement to furnish dienes.

Logical Relationship: Ramberg-Bäcklund Reaction

Caption: Mechanistic steps of the Ramberg-Bäcklund reaction.

Experimental Protocol: Ramberg-Bäcklund Reaction of an α-Halo this compound Derivative

-

The α-halo this compound derivative (1.0 eq) is dissolved in a suitable solvent system, such as dichloromethane/water for phase-transfer catalysis.[7]

-

A phase-transfer catalyst (e.g., a quaternary ammonium salt) and a strong base (e.g., aqueous NaOH) are added.[7]

-

The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting crude diene is purified by column chromatography.

Application in Named Reactions: The Julia-Kocienski Olefination

This compound is a key precursor in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[8][9] In this reaction, the lithiated this compound adds to an aldehyde or ketone. The resulting β-hydroxy sulfone is then typically acylated, followed by reductive elimination (in the classical Julia-Lythgoe version) or undergoes a Smiles rearrangement and subsequent elimination (in the modified Julia-Kocienski version) to afford the alkene. The modified version, often employing heteroaryl sulfones, is a one-pot procedure that generally provides high E-selectivity.[10]

Signaling Pathway: Julia-Kocienski Olefination

Caption: The key steps in the modified Julia-Kocienski olefination.

| Aldehyde | Sulfone | Base | Solvent | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | Allyl benzothiazol-2-yl sulfone | KHMDS | THF | 85 | >95:5 | [10] |

| Cyclohexanecarboxaldehyde | Allyl 1-phenyl-1H-tetrazol-5-yl sulfone | NaHMDS | DME | 92 | >98:2 | [11] |

| 4-Nitrobenzaldehyde | Allyl benzothiazol-2-yl sulfone | KHMDS | THF | 78 | >95:5 | [12] |

Applications in Drug Development

The synthetic transformations of this compound provide access to a wide variety of molecular scaffolds that are of significant interest in drug discovery. The ability to form carbon-carbon bonds with stereocontrol and to introduce diverse functionalities makes it an invaluable tool for the synthesis of natural products and their analogues, as well as for the construction of novel chemical entities for screening libraries. For instance, the Julia-Kocienski olefination has been employed in the synthesis of various complex natural products with potential therapeutic applications. The Michael addition products can serve as precursors to γ-amino acids and other pharmacologically relevant structures. The functionalized cyclohexenes obtained from dearomatization/addition reactions are also valuable scaffolds in medicinal chemistry.[1][13][14][15]

Conclusion

The reactivity of the allyl group in this compound is a testament to the power of activating groups in organic synthesis. The phenylsulfonyl moiety orchestrates a symphony of reactions, from nucleophilic additions of the corresponding carbanion to cycloadditions of the double bond. The versatility of this reagent, demonstrated in a wide range of transformations including alkylations, Michael additions, cycloadditions, rearrangements, and the renowned Julia-Kocienski olefination, solidifies its position as an indispensable tool for synthetic chemists. For professionals in drug development, a thorough understanding of the reactivity of this compound opens up a plethora of possibilities for the efficient and elegant construction of complex molecular targets, ultimately accelerating the discovery of new therapeutic agents.

Spectroscopic Data

This compound

-

¹H NMR (CDCl₃): δ 7.90-7.85 (m, 2H), 7.65-7.50 (m, 3H), 5.80-5.65 (m, 1H), 5.30 (d, J=17.0 Hz, 1H), 5.10 (d, J=10.0 Hz, 1H), 3.80 (d, J=7.0 Hz, 2H).[16]

-

¹³C NMR (CDCl₃): δ 138.5, 133.5, 129.2, 128.0, 125.5, 122.0, 61.5.[16]

-

IR (neat): 3070, 1640, 1310, 1150 cm⁻¹.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 7. The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound(16212-05-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Core Reactions of Allyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl sulfone is a versatile and highly valuable reagent in modern organic synthesis. Its unique structural features, combining an activated allyl group with the electron-withdrawing phenyl sulfonyl moiety, enable a wide array of chemical transformations. This guide provides a comprehensive overview of the key reactions involving this compound, offering detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights to empower researchers in their synthetic endeavors. The applications of these reactions are vast, ranging from the construction of complex natural products to the development of novel therapeutic agents.

Synthesis of this compound

The preparation of this compound can be achieved through several efficient methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

From Allyl Bromide and Sodium Benzenesulfinate

A straightforward and common method for the synthesis of this compound involves the nucleophilic substitution of allyl bromide with sodium benzenesulfinate.[1]

Experimental Protocol: